Ring Strain Energy vs. Silicon and Germanium Congeners
The accumulated ring strain in the saturated Sn–C–C three-membered ring of 1,1-dimethylstannirane is approximately 28–32 kcal/mol, inferred from computational studies on the parent stannirane system [1]. This contrasts sharply with the silicon analog, 1,1-dimethylsilirane, which has a computed ring strain energy of approximately 39 kcal/mol [2]. The lower, but still substantial, ring strain of the tin system manifests as sufficient reactivity for insertion chemistry while offering greater thermal stability during handling compared to the more labile silirane, based on computed bond-dissociation trends.
| Evidence Dimension | Ring Strain Energy |
|---|---|
| Target Compound Data | ~28–32 kcal/mol (computed estimate for stannirane system) |
| Comparator Or Baseline | 1,1-Dimethylsilirane: ~39 kcal/mol (computed estimate for silirane system) |
| Quantified Difference | ~7–11 kcal/mol lower strain for the stannirane |
| Conditions | Computational data at correlated wavefunction/DFT levels, exocyclic substituent effects approximate |
Why This Matters
Procurement of 1,1-dimethylstannirane addresses a reactivity-stability gap: it retains sufficient ring strain for insertion chemistry but is computationally predicted to be less exothermically unstable than its silicon counterpart, potentially simplifying storage and handling.
- [1] Nagase, S. et al. Ring Strain in Three-Membered Rings Containing Silicon, Germanium, and Tin: An ab Initio Molecular Orbital Study. J. Am. Chem. Soc. 1987, 109, 2914-2920. (Class-level inference based on parent stannirane). View Source
- [2] Schaefer, H. F. et al. The Silirane Potential Energy Surface. J. Am. Chem. Soc. 1985, 107, 6085-6090. View Source
